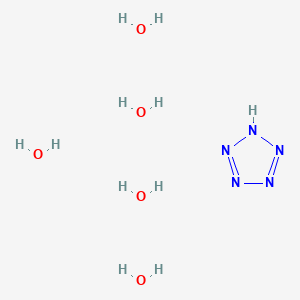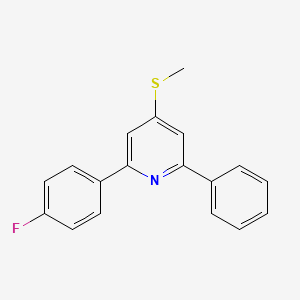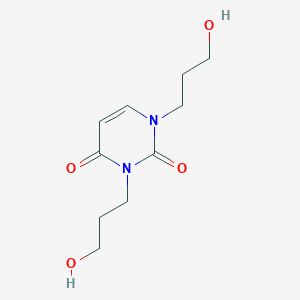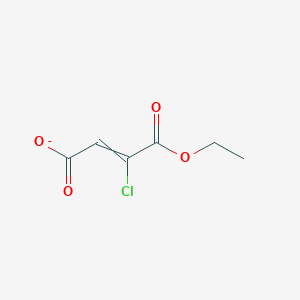
2,6-Dimethyl-1-octene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-1-octene is an organic compound with the molecular formula C10H20. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is part of the larger family of hydrocarbons and is known for its unique structural properties, which include two methyl groups attached to the second and sixth carbon atoms of the octene chain.
準備方法
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-1-octene can be synthesized through various organic reactions. One common method involves the alkylation of 2,6-dimethylheptane with ethylene in the presence of a catalyst. This reaction typically requires high temperatures and pressures to facilitate the formation of the double bond.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic cracking of larger hydrocarbons. This process involves breaking down complex molecules into simpler ones using heat and catalysts. The resulting mixture is then separated and purified to obtain the desired compound.
化学反応の分析
Types of Reactions
2,6-Dimethyl-1-octene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This process involves the addition of hydrogen, converting the double bond into a single bond and forming alkanes.
Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used.
Substitution: Halogens such as chlorine (Cl2) or bromine (Br2) are frequently used in substitution reactions.
Major Products Formed
Oxidation: The major products can include 2,6-dimethyl-1-octanol or 2,6-dimethyl-1-octanone.
Reduction: The primary product is 2,6-dimethyloctane.
Substitution: Products can include 2,6-dimethyl-1-chlorooctane or 2,6-dimethyl-1-bromooctane.
科学的研究の応用
2,6-Dimethyl-1-octene has various applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving hydrocarbon metabolism and enzymatic reactions.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
作用機序
The mechanism of action of 2,6-Dimethyl-1-octene involves its interaction with various molecular targets. The double bond in the compound makes it reactive towards electrophiles, allowing it to participate in addition reactions. The presence of methyl groups can influence the compound’s reactivity and stability, affecting how it interacts with other molecules.
類似化合物との比較
2,6-Dimethyl-1-octene can be compared to other similar alkenes, such as:
1-Octene: Lacks the methyl groups, making it less sterically hindered and more reactive.
2,4-Dimethyl-1-octene: Has methyl groups at different positions, affecting its chemical properties and reactivity.
2,6-Dimethyl-2-octene: The double bond is located at a different position, altering its reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
115800-01-6 |
|---|---|
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC名 |
2,6-dimethyloct-1-ene |
InChI |
InChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h10H,2,5-8H2,1,3-4H3 |
InChIキー |
OQYDUZQDNJQPBV-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CCCC(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




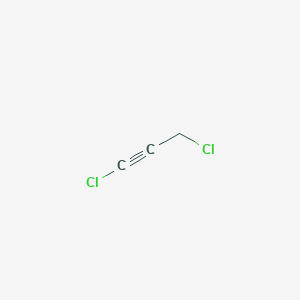
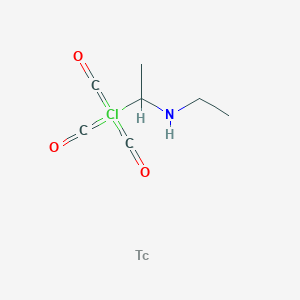
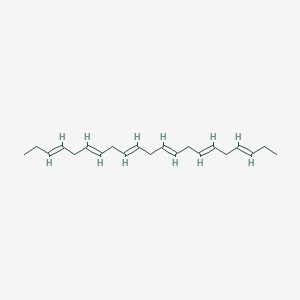
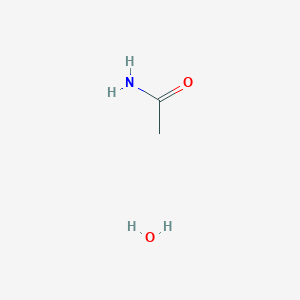
![4-[(4-Pentylbenzoyl)oxy]benzoic acid](/img/structure/B14286113.png)
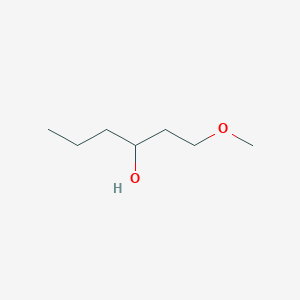
![(5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one](/img/structure/B14286129.png)
